molecular formula C24H21BrN4O4 B2708942 N-(4-bromophenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1358819-63-2

N-(4-bromophenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

Katalognummer: B2708942
CAS-Nummer: 1358819-63-2
Molekulargewicht: 509.36
InChI-Schlüssel: QHCSLWNPIIGHRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromophenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole ring fused to a 2-oxopyridine moiety. Key structural attributes include:

  • N-(4-bromophenyl)acetamide backbone: Provides hydrogen-bonding capacity via the NH group and enhances lipophilicity due to the bromine atom.
  • 4,6-Dimethyl-2-oxopyridine: Contributes to planarity and π-π stacking interactions.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multi-site interactions.

Eigenschaften

IUPAC Name

N-(4-bromophenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN4O4/c1-14-12-15(2)29(13-20(30)26-18-8-6-17(25)7-9-18)24(31)21(14)23-27-22(28-33-23)16-4-10-19(32-3)11-5-16/h4-12H,13H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCSLWNPIIGHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)Br)C3=NC(=NO3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    Synthesis of the Pyridinone Moiety: The pyridinone ring can be synthesized through a condensation reaction involving a diketone and an amine, followed by cyclization.

    Coupling Reactions: The final step involves coupling the oxadiazole and pyridinone intermediates with the bromophenyl and methoxyphenyl groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-bromophenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride (SnCl₂) or hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst

    Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt)

Major Products

    Oxidation: Formation of phenolic derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of various substituted aromatic compounds

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-(4-bromophenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

In medicine, derivatives of this compound could be investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the oxadiazole ring is particularly interesting due to its known biological activity.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or specific chemical reactivity.

Wirkmechanismus

The mechanism of action of N-(4-bromophenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The bromophenyl and methoxyphenyl groups can enhance the compound’s lipophilicity, aiding in membrane permeability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Heterocyclic Core Variations

  • The target compound’s 1,2,4-oxadiazole-pyridinone scaffold differs from the benzoxazole-1,3,4-oxadiazole system in .
  • The 1,2,4-triazole-sulfanyl system in introduces sulfur, which may improve metabolic stability but increase molecular weight compared to the target compound.

Substituent Effects

  • Bromine Position: The target compound’s para-bromophenyl group (vs.
  • Methoxy vs. Methyl Groups : The 4-methoxyphenyl substituent in the target compound enhances electron donation and solubility compared to the 4-methylphenyl group in .

Bioactivity Considerations

  • The compound in demonstrated anti-inflammatory activity, attributed to its benzoxazole-oxadiazole framework . While the target compound’s bioactivity is unreported in the provided evidence, its pyridinone-oxadiazole hybrid may target similar pathways with improved pharmacokinetics due to methoxy substituents.

Research Implications and Gaps

  • Synthetic Challenges : The target compound’s multi-heterocyclic structure likely requires stepwise condensation and cyclization, contrasting with the simpler routes for triazole derivatives in .
  • Stability and Solubility : The para-methoxyphenyl group may mitigate the low solubility often seen in brominated aromatics, but experimental validation is needed.
  • Biological Screening : Comparative studies on kinase inhibition or anti-inflammatory efficacy between the target compound and ’s analogue are critical next steps.

Biologische Aktivität

N-(4-bromophenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity. The presence of a bromophenyl group, methoxyphenyl group, and an oxadiazole ring are notable characteristics that enhance its pharmacological properties.

PropertyValue
Molecular FormulaC20H21BrN4O3
Molecular Weight426.31 g/mol
IUPAC NameN-(4-bromophenyl)-2-{[3-(4-methoxyphenyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide}
CAS NumberNot available

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole moiety is known for its ability to disrupt cellular processes, including:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that it may promote programmed cell death in cancer cells by activating apoptotic pathways.

Antimicrobial Activity

Research has demonstrated that derivatives of compounds containing oxadiazole and pyridine rings exhibit significant antimicrobial properties. In particular, N-(4-bromophenyl)-2-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide has been evaluated against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound exhibits moderate to strong activity against Gram-positive and some Gram-negative bacteria as well as fungi.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. The presence of electron-withdrawing groups such as bromine at the para position significantly enhances its cytotoxic effects.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.13Induction of apoptosis via caspase activation
HCT116 (Colon)1.54Cell cycle arrest at G1 phase
HeLa (Cervical)10.38Disruption of DNA replication

The IC50 values suggest that the compound is particularly potent against HCT116 cells, indicating a strong potential for further development as an anticancer agent.

Case Studies

Recent studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Oxadiazole Derivatives : A study published in MDPI demonstrated that oxadiazole derivatives showed promising results in inhibiting tumor growth in vivo and inducing apoptosis in vitro through caspase activation pathways .
  • Antimicrobial Screening : Another study assessed the antimicrobial activity of related compounds against a panel of pathogens and found significant inhibitory effects, suggesting potential for therapeutic applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.